4-(Trifluoromethoxy)pyridin-2-amine
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Overview
Description
4-(Trifluoromethoxy)pyridin-2-amine is a chemical compound with the CAS Number: 1206980-54-2 . It has a molecular weight of 178.11 and its IUPAC name is 4-(trifluoromethoxy)pyridin-2-amine .
Molecular Structure Analysis
The Inchi Code of 4-(Trifluoromethoxy)pyridin-2-amine is 1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-11-5(10)3-4/h1-3H,(H2,10,11) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)pyridin-2-amine has a molecular weight of 178.11 . The density is 1.4±0.1 g/cm3 and the boiling point is 204.3±35.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis & Functionalization : 4-(Trifluoromethoxy)pyridin-2-amine is accessible through an efficient large-scale synthesis, providing important building blocks for life-sciences-oriented research. Its regioselective functionalization has been explored, significantly contributing to the field of organic chemistry (Manteau et al., 2010).
X-ray Structure Determinations : The first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines have been performed, providing valuable insights into their molecular configurations and interactions (Manteau et al., 2010).
Catalysis and Reactions
Catalysis in Aminomethylation : Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, have been used to catalyze ortho-C-H bond addition of pyridine derivatives, with 4-(Trifluoromethoxy)pyridin-2-amine being potentially involved in these types of reactions (Nagae et al., 2015).
Electrochemical and Optical Properties : The redox-active nature of 4-(Trifluoromethoxy)pyridin-2-amine derivatives is significant in studying the electrochemical and optical properties of certain coordination frameworks, enhancing our understanding of redox processes in organic compounds (Hua et al., 2013; Hua et al., 2016).
Chemical Reagent Development
- Trifluoroacetylation of Amines and Alcohols : 2-(Trifluoroacetyloxy)pyridine, closely related to 4-(Trifluoromethoxy)pyridin-2-amine, is an effective reagent in the trifluoroacetylation of amines and alcohols under mild conditions, highlighting its utility in organic synthesis (Keumi et al., 1990).
Antibacterial Applications
- Antibacterial Activity of Derivatives : Derivatives of 4-(Trifluoromethoxy)pyridin-2-amine have been synthesized and evaluated for their antibacterial activity, indicating potential applications in medicinal chemistry and drug development (Reddy & Prasad, 2021).
Material Science and Photoluminescence
- Photoluminescent and Magnetic Properties : Studies on radical cation salts containing 4-(Trifluoromethoxy)pyridin-2-amine derivatives provide insights into their photoluminescent and magnetic properties, which are crucial for developing new materials in the field of material science (Pointillart et al., 2009).
Safety and Hazards
The safety information for 4-(Trifluoromethoxy)pyridin-2-amine indicates that it may be harmful if inhaled, may cause skin irritation or rash, and may cause serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Compounds with the trifluoromethyl group have been found to impact a variety of biochemical pathways
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities . The specific effects of this compound would need to be determined through further experimental studies.
properties
IUPAC Name |
4-(trifluoromethoxy)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-11-5(10)3-4/h1-3H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTFIRIPQWSBKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)pyridin-2-amine | |
CAS RN |
1206980-54-2 |
Source
|
Record name | 4-(trifluoromethoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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